Differentiation by Hydrophobicity: Quantified LogP Advantage Over Shorter-Chain Analogs
1-Phenoxyheptane's hydrophobicity, a key determinant of its behavior in biological and environmental systems, is precisely quantified by its computed XLogP3 value. This value is significantly higher than that of its shorter-chain homolog, 1-phenoxyhexane, directly impacting its partitioning and solubility characteristics [1].
| Evidence Dimension | Lipophilicity (Hydrophobicity) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 |
| Comparator Or Baseline | 1-Phenoxyhexane (XLogP3 = 4.3, estimated) |
| Quantified Difference | XLogP3 of 1-phenoxyheptane is 0.6 units higher |
| Conditions | XLogP3 computed per PubChem 2025.09.15 release [1] |
Why This Matters
A higher XLogP value indicates greater lipophilicity, which is crucial for applications requiring specific octanol-water partitioning, membrane permeability in biological assays, or extraction efficiency in analytical sample preparation.
- [1] PubChem. (2025). Benzene, (heptyloxy)-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11392287 View Source
